3-(1,2-Dihydroxyethyl)benzene-1,2-diol
CAS No.: 67503-48-4
Cat. No.: VC18122446
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67503-48-4 |
|---|---|
| Molecular Formula | C8H10O4 |
| Molecular Weight | 170.16 g/mol |
| IUPAC Name | 3-(1,2-dihydroxyethyl)benzene-1,2-diol |
| Standard InChI | InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2 |
| Standard InChI Key | SREMSBOBEXCXNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)O)C(CO)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-(1,2-dihydroxyethyl)benzene-1,2-diol, reflects its substitution pattern. Key structural attributes include:
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Benzene core: Two adjacent hydroxyl groups (1,2-diol) and a 1,2-dihydroxyethyl side chain at position 3 .
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Chirality: The 1,2-dihydroxyethyl group introduces a chiral center, leading to stereoisomerism.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 67503-48-4 | |
| Molecular Formula | ||
| Molecular Weight | 170.16 g/mol | |
| Exact Mass | 170.058 g/mol | |
| Topological Polar Surface Area | 80.92 Ų | |
| LogP (Octanol-Water) | 0.123 |
Synthesis and Preparation
Synthetic routes to 3-(1,2-dihydroxyethyl)benzene-1,2-diol often leverage hydroxylation and alkylation strategies:
Key Synthetic Methods
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Catechol Derivative Functionalization:
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Biocatalytic Synthesis:
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Enzymatic hydroxylation of styrene derivatives using cytochrome P450 monooxygenases has been explored for stereoselective production.
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Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Epoxide Ring-Opening | Catechol, glycidol, NaOH, 60°C | 65–75 | |
| Enzymatic Hydroxylation | Styrene derivative, P450 enzyme, NADPH | 40–50 |
Physicochemical Properties
The compound’s solubility and stability are influenced by its polyhydroxy structure:
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Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) .
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Thermal Stability: Decomposes above 200°C without a distinct melting point .
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Redox Activity: The catechol moiety facilitates oxidation to quinones, a property exploited in antioxidant applications .
Chemical Reactivity
Oxidation Reactions
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Quinone Formation: Oxidation with or yields 3-(1,2-dihydroxyethyl)-1,2-benzoquinone, a reactive intermediate .
Esterification and Etherification
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The hydroxyl groups undergo esterification with acyl chlorides or etherification with alkyl halides, enabling polymer synthesis.
Biological Activity and Mechanisms
Antioxidant Properties
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The compound scavenges reactive oxygen species (ROS) via hydrogen atom transfer:
Metabolic Pathways
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As a norepinephrine metabolite, it is associated with Menkes syndrome, a copper metabolism disorder . Elevated urinary levels correlate with disease severity .
Applications
Pharmaceutical Research
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Neuroprotective Agent: Modulates oxidative stress in neurodegenerative models .
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Antimicrobial Scaffold: Derivatives exhibit activity against Botrytis cinerea (EC₅₀ = 12 µM).
Materials Science
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Polymer Precursor: Copolymerization with diacids forms biodegradable polyesters.
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Metal Chelation: Binds Fe³⁺ and Cu²⁺, relevant in wastewater treatment.
Table 3: Industrial and Research Applications
| Application | Example Use Case | Reference |
|---|---|---|
| Drug Development | Antioxidant in Alzheimer’s models | |
| Polymer Chemistry | Synthesis of bio-based polyesters | |
| Environmental Chemistry | Heavy metal sequestration |
Comparative Analysis with Structural Analogs
Table 4: Comparison with Related Catechol Derivatives
Recent Research and Future Directions
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